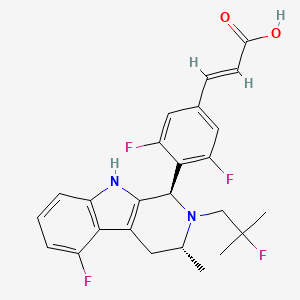

Estrogen receptor modulator 8

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C25H24F4N2O2 |

|---|---|

Poids moléculaire |

460.5 g/mol |

Nom IUPAC |

(E)-3-[3,5-difluoro-4-[(1R,3R)-5-fluoro-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid |

InChI |

InChI=1S/C25H24F4N2O2/c1-13-9-15-21-16(26)5-4-6-19(21)30-23(15)24(31(13)12-25(2,3)29)22-17(27)10-14(11-18(22)28)7-8-20(32)33/h4-8,10-11,13,24,30H,9,12H2,1-3H3,(H,32,33)/b8-7+/t13-,24-/m1/s1 |

Clé InChI |

YEXPBMOTKRZKGQ-XSIBSEMJSA-N |

SMILES isomérique |

C[C@@H]1CC2=C([C@H](N1CC(C)(C)F)C3=C(C=C(C=C3F)/C=C/C(=O)O)F)NC4=C2C(=CC=C4)F |

SMILES canonique |

CC1CC2=C(C(N1CC(C)(C)F)C3=C(C=C(C=C3F)C=CC(=O)O)F)NC4=C2C(=CC=C4)F |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Estrogen Receptor Modulator 8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen Receptor Modulator 8 (ERM-8), also identified as compound 4, is a potent, orally active inhibitor of Estrogen Receptor α (ERα) and the Estrogen-Related Receptor α (ERRα).[1][2] This technical guide provides a comprehensive overview of its mechanism of action, drawing from available biochemical and cellular data. ERM-8's primary therapeutic potential lies in its ability to disrupt estrogen-driven signaling pathways, which are critical in the proliferation of certain cancer types, notably ER-positive breast cancer.

Core Mechanism of Action: Inhibition of ERα and Cell Proliferation

ERM-8 exerts its biological effects primarily through the inhibition of ERα. In the context of ER-positive breast cancer, the binding of estradiol to ERα initiates a signaling cascade that promotes tumor growth. ERM-8 acts as an antagonist to this process.

Biochemical and Cellular Activity

The inhibitory activity of Estrogen Receptor Modulator 8 has been quantified in the human breast cancer cell line MCF-7, which is a standard model for studying ER-positive breast cancer. The key quantitative metrics for its activity are summarized below.

| Parameter | Cell Line | Value | Reference |

| IC50 (Estrogen Receptor/ERRα Inhibition) | MCF-7 | 0.437 nM | [1][2] |

| IC50 (Cell Proliferation Inhibition) | MCF-7 | 0.1 nM | [1][2] |

These values indicate that Estrogen Receptor Modulator 8 is a highly potent inhibitor of both its direct target, the estrogen receptor, and the functional cellular outcome of ER signaling, which is cell proliferation.

Signaling Pathways

As a modulator of the estrogen receptor, ERM-8 is presumed to interfere with the canonical ERα signaling pathway. Upon binding to ERα, likely in the ligand-binding domain, it would prevent the conformational changes necessary for the recruitment of coactivators and the initiation of gene transcription. The inhibition of ERRα suggests a broader impact on nuclear receptor signaling.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of Estrogen Receptor Modulator 8.

MCF-7 Cell Proliferation Assay

This assay is fundamental to determining the anti-proliferative efficacy of compounds like ERM-8.

Objective: To quantify the inhibition of MCF-7 cell growth in response to treatment with Estrogen Receptor Modulator 8.

Methodology:

-

Cell Culture: MCF-7 cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin/streptomycin, 0.1 mM non-essential amino acids, 10 µg/mL insulin, and 1 mM sodium pyruvate. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Cells are seeded in 96-well plates at a density of approximately 400 cells per well in a hormone-free medium (phenol red-free medium with charcoal-stripped FBS) and allowed to adapt for 3 days.

-

Treatment: A dilution series of Estrogen Receptor Modulator 8 is prepared. The medium in the wells is replaced with fresh medium containing the various concentrations of the compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated for a period of 6-7 days, with the medium and treatment being refreshed every 2-3 days.

-

Quantification: Cell viability is assessed using a metabolic assay such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a fluorescent DNA quantification kit. The absorbance or fluorescence is measured using a plate reader.

-

Data Analysis: The results are expressed as a percentage of the vehicle control. The IC50 value is calculated by fitting the data to a dose-response curve.

Estrogen Receptor Alpha Inhibition Assay

This biochemical assay determines the direct inhibitory effect of a compound on the estrogen receptor.

Objective: To measure the concentration at which Estrogen Receptor Modulator 8 inhibits 50% of the binding of a ligand to ERα.

Methodology:

-

Reagents: Purified full-length human ERα, a fluorescently labeled estrogen ligand (tracer), and the test compound (ERM-8).

-

Assay Setup: The assay is typically performed in a 384-well plate format. A solution containing the ERα protein and the fluorescent tracer is prepared.

-

Compound Addition: Serial dilutions of Estrogen Receptor Modulator 8 are added to the wells.

-

Incubation: The plate is incubated at room temperature for a specified period (e.g., 4 hours) to allow the binding reaction to reach equilibrium.

-

Detection: The fluorescence polarization of the solution in each well is measured. When the fluorescent tracer is bound to the larger ERα protein, it tumbles slower, resulting in a high polarization value. When displaced by the inhibitor, the free tracer tumbles faster, leading to a low polarization value.

-

Data Analysis: The decrease in fluorescence polarization is plotted against the concentration of ERM-8 to determine the IC50 value.

Conclusion

Estrogen Receptor Modulator 8 is a highly potent small molecule inhibitor of ERα and ERRα. Its mechanism of action is centered on the direct inhibition of the estrogen receptor, leading to a significant reduction in the proliferation of ER-positive cancer cells. The sub-nanomolar IC50 values for both receptor inhibition and cell proliferation underscore its potential as a therapeutic agent. Further research into its detailed downstream effects on gene expression and its in vivo efficacy and safety profile is warranted to fully elucidate its clinical utility.

References

Unraveling the ERM-8 Enigma: A Call for Specificity in Structure-Activity Relationship Studies

The term "ERM-8" presents a significant ambiguity in the scientific and research landscape, hindering the development of a detailed technical guide on its structure-activity relationship (SAR). Extensive searches across scientific databases and literature have revealed that "ERM-8" is not a standardized identifier for a specific molecule, protein, or drug candidate. This ambiguity prevents the compilation of the quantitative data, experimental protocols, and signaling pathway visualizations requested for a comprehensive technical analysis.

Initial investigations into the term "ERM" have yielded multiple, distinct interpretations, none of which specifically delineate an "ERM-8" entity in a medicinal chemistry or drug development context. The primary interpretations of "ERM" include:

-

Enterprise Risk Management (ERM): A widely recognized framework in the business and finance sectors for assessing and mitigating organizational risks. This interpretation is unrelated to the molecular and biological focus of a structure-activity relationship study.

-

Ezrin/Radixin/Moesin (ERM) Protein Family: This family of proteins plays a crucial role in linking the actin cytoskeleton to the plasma membrane. These proteins are involved in various cellular processes and have been implicated in cancer, but "ERM-8" does not appear as a standard nomenclature for a specific member or a related therapeutic agent.

-

Erythromycin Ribosome Methylase (Erm): These enzymes confer resistance to macrolide, lincosamide, and streptogramin B (MLSB) antibiotics by methylating the ribosomal RNA target. While various Erm enzymes are designated with letters (e.g., ErmC, ErmT), "ERM-8" is not a recognized designation within this family.

Without a precise definition of "ERM-8," it is impossible to retrieve the specific experimental data necessary to construct a meaningful SAR analysis. A robust technical guide, as requested, would require access to peer-reviewed studies detailing the synthesis of analogues, their corresponding biological activities, and the experimental conditions under which these activities were determined. Furthermore, the elucidation of signaling pathways and experimental workflows is entirely dependent on the identification of the specific biological target and mechanism of action of "ERM-8."

To proceed with the development of an in-depth technical guide, further clarification is required. Researchers, scientists, and drug development professionals interested in the structure-activity relationship of "ERM-8" are encouraged to provide a more specific identifier, such as:

-

A full chemical name or IUPAC nomenclature.

-

A unique compound identifier from a chemical database (e.g., a CAS Registry Number or a PubChem CID).

-

A specific protein target with its corresponding gene name or UniProt accession number.

-

A reference to a patent or scientific publication that describes "ERM-8."

Upon receiving a more precise definition, a comprehensive and detailed technical guide on the structure-activity relationship of the specified entity can be developed, adhering to the rigorous standards of scientific and technical documentation.

The Pharmacokinetics of Novel Estrogen Receptor Modulators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics of novel estrogen receptor modulators, with a focus on the emerging class of oral Selective Estrogen Receptor Degraders (SERDs) and a comparative look at established Selective Estrogen Receptor Modulators (SERMs). This document summarizes key pharmacokinetic parameters, details common experimental methodologies, and visualizes relevant biological pathways and workflows to support ongoing research and development in this critical area of oncology.

Introduction to Novel Estrogen Receptor Modulators

Estrogen receptor-positive (ER+) breast cancer remains the most prevalent subtype, and endocrine therapy is a cornerstone of its treatment. For decades, SERMs like tamoxifen and aromatase inhibitors have been standard of care. However, the development of resistance, often driven by mutations in the estrogen receptor 1 (ESR1) gene, has necessitated the development of new therapeutic strategies.[1][2]

This has led to the rise of novel oral SERDs, which not only antagonize the estrogen receptor but also induce its degradation.[1][2] This dual mechanism of action offers a promising approach to overcome resistance to traditional endocrine therapies. Several oral SERDs, including giredestrant, imlunestrant, camizestrant, and amcenestrant, are in various stages of clinical development and are demonstrating promising pharmacokinetic profiles and clinical activity.[1][3]

Comparative Pharmacokinetics of Novel Oral SERDs

The following tables summarize the key human pharmacokinetic parameters for several novel oral SERDs currently in clinical development. These compounds have been designed for improved oral bioavailability and optimized pharmacokinetic profiles compared to the first-generation SERD, fulvestrant, which requires intramuscular administration.

Table 1: Pharmacokinetic Parameters of Giredestrant

| Parameter | Value | Reference(s) |

| Tmax (median) | 2 - 5 hours | [4] |

| Half-life (t1/2) | 43.0 hours (at 30 mg dose) | [4] |

| Bioavailability (F) | 58.7% | [4][5][6][7] |

| Clearance (CL) | 5.31 L/h | [4][5][6][7] |

| Volume of Distribution (Vd) | 266 L | [4][5][6][7] |

| Primary Metabolism | Oxidative metabolism | [4][5][6][7] |

| Primary Excretion | Feces (68.0%) | [5][6][7] |

Table 2: Pharmacokinetic Parameters of Imlunestrant

| Parameter | Value | Reference(s) |

| Tmax (median) | 4 hours | [8][9] |

| Half-life (t1/2) | 30 - 33.7 hours | [8][9] |

| Bioavailability (F) | 10.9% | [10][11] |

| Apparent Clearance (CL/F) | 166 L/h | [8] |

| Apparent Volume of Distribution (Vd/F) | 8,120 L | [8] |

| Primary Metabolism | CYP3A4-mediated sulfation and direct glucuronidation | [8] |

| Primary Excretion | Feces (97.3%) | [9][10][11] |

Table 3: Pharmacokinetic Parameters of Camizestrant

| Parameter | Value | Reference(s) |

| Tmax (median) | ~2 - 4 hours | [12] |

| Half-life (t1/2) | 20 - 23 hours | [12] |

| Volume of Distribution (Vdss) | 4 - 19 L/kg (in animals) | [13] |

| Primary Metabolism | In vitro hepatic metabolic intrinsic clearance (human hepatocytes): 530 µL/min/g liver | [13] |

| Primary Excretion | Not specified in the provided results. |

Table 4: Pharmacokinetic Parameters of Amcenestrant

| Parameter | Value | Reference(s) |

| Tmax (median) | ~2 hours | [14] |

| Half-life (t1/2) | ~15.2 hours (after a single 400 mg dose) | [14] |

| Apparent Volume of Distribution (Vd/F) | 105 - 158 L | |

| Primary Metabolism | Not specified in the provided results. | |

| Primary Excretion | Feces (~92% over 192 hours) | [14] |

Experimental Protocols

The pharmacokinetic characterization of these novel estrogen receptor modulators involves a combination of preclinical and clinical studies.

Preclinical In Vivo Studies

Preclinical pharmacokinetic studies are typically conducted in various animal models to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity before human trials.

-

Animal Models: Common species for initial pharmacokinetic screening include mice and rats.[15] Larger animals like dogs may also be used to assess parameters such as oral bioavailability and to identify potential metabolites.[13] For efficacy studies, xenograft models, where human breast cancer cells are implanted into immunocompromised mice, are frequently used.[15]

-

Dosing and Sample Collection: The drug is typically administered via oral gavage to assess oral absorption and intravenously to determine absolute bioavailability. Blood samples are collected at various time points post-dosing from a suitable blood vessel (e.g., tail vein in mice, jugular vein in rats). Plasma is then separated by centrifugation and stored frozen until analysis. For metabolism and excretion studies, urine and feces are collected over a defined period using metabolic cages.[16]

Clinical Trials

Human pharmacokinetic data is primarily generated from Phase I clinical trials conducted in healthy volunteers (often post-menopausal women) and in patients with ER+ advanced breast cancer.[7][11][17]

-

Study Design: These are often open-label, dose-escalation studies to determine the safety, tolerability, and maximum tolerated dose (MTD). Pharmacokinetic parameters are assessed at different dose levels.[12][17] Food-effect studies are also conducted to understand the impact of food on drug absorption.

-

Sample Collection: Blood samples are collected at pre-defined time points after single and multiple doses to determine pharmacokinetic parameters. Urine and feces may also be collected to assess excretion pathways.[7][11]

-

Bioanalysis: Plasma concentrations of the drug and its major metabolites are quantified using a validated bioanalytical method, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[18]

Bioanalytical Methodology: LC-MS/MS

LC-MS/MS is the gold standard for the quantification of small molecules like oral SERDs in biological matrices due to its high sensitivity, specificity, and wide dynamic range.

-

Sample Preparation: The goal of sample preparation is to remove interfering substances from the plasma matrix and concentrate the analyte of interest. Common techniques include:

-

Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma to precipitate proteins. The supernatant is then analyzed.[19][20]

-

Liquid-Liquid Extraction (LLE): The analyte is partitioned from the aqueous plasma into an immiscible organic solvent.[21]

-

Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain the analyte while interferences are washed away. The analyte is then eluted with a small volume of solvent. This method provides the cleanest extracts.[22][23]

-

-

Chromatographic Separation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used to separate the analyte from other components in the extracted sample before it enters the mass spectrometer.

-

Column: Reversed-phase columns, such as C18 or biphenyl columns, are commonly used.[23][24]

-

Mobile Phase: A mixture of an aqueous solvent (e.g., water with a modifier like formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is used. A gradient elution is often employed to optimize separation.[24][25]

-

-

Mass Spectrometric Detection: A tandem mass spectrometer (MS/MS) is used for detection and quantification.

-

Ionization: Electrospray ionization (ESI) is the most common ionization technique for these molecules, typically operated in positive ion mode.[25]

-

Detection: The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored for quantification. This provides high specificity.[22] An internal standard, usually a stable isotope-labeled version of the analyte, is added to the samples to correct for variability in sample preparation and instrument response.[22]

-

Visualizing Key Pathways and Workflows

Estrogen Receptor Signaling Pathway

Estrogen receptors are transcription factors that, upon binding to estrogen, translocate to the nucleus and regulate gene expression. Novel estrogen receptor modulators interfere with this process.

Caption: Estrogen Receptor Signaling and Modulation.

General Pharmacokinetic Experimental Workflow

The process of determining the pharmacokinetic profile of a drug candidate involves several key steps, from study design to data analysis.

Caption: A typical workflow for a pharmacokinetic study.

Mechanism of Action: SERMs vs. SERDs

Selective Estrogen Receptor Modulators (SERMs) and Selective Estrogen Receptor Degraders (SERDs) have distinct mechanisms of action at the molecular level, which translates to different therapeutic effects.

References

- 1. Oral SERD, a Novel Endocrine Therapy for Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. The race to develop oral SERDs and other novel estrogen receptor inhibitors: recent clinical trial results and impact on treatment options - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Mass Balance, Metabolic Pathways, Absolute Bioavailability, and Pharmacokinetics of Giredestrant in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Disposition and Absolute Bioavailability of Oral Imlunestrant in Healthy Women: A Phase 1, Open‐Label Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Disposition and Absolute Bioavailability of Oral Imlunestrant in Healthy Women: A Phase 1, Open-Label Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A phase I dose escalation and expansion trial of the next-generation oral SERD camizestrant in women with ER-positive, HER2-negative advanced breast cancer: SERENA-1 monotherapy results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The application of mechanistic absorption, distribution, metabolism and excretion studies and physiologically-based pharmacokinetic modeling in the discovery of the next-generation oral selective estrogen receptor degrader camizestrant to achieve an acceptable human pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sanofi.com [sanofi.com]

- 15. Pharmacokinetic and pharmacodynamic analysis of fulvestrant in preclinical models of breast cancer to assess the importance of its estrogen receptor-α degrader activity in antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Metabolism, pharmacokinetics, and bioavailability of ZB716, a Steroidal Selective Estrogen Receptor Downregulator (SERD) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phase 1 study of oral selective estrogen receptor degrader (SERD) amcenestrant (SAR439859), in Japanese women with ER-positive and HER2-negative advanced breast cancer (AMEERA-2) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. AMEERA-1 phase 1/2 study of amcenestrant, SAR439859, in postmenopausal women with ER-positive/HER2-negative advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. payeshdarou.ir [payeshdarou.ir]

- 21. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma : Oriental Journal of Chemistry [orientjchem.org]

- 22. LC-MS-MS determination of exemestane in human plasma with heated nebulizer interface following solid-phase extraction in the 96 well plate format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Bioanalytical LC–MS Method for the Quantification of Plasma Androgens and Androgen Glucuronides in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Development and Validation of a Novel LC-MS/MS Method for the Simultaneous Determination of Abemaciclib, Palbociclib, Ribociclib, Anastrozole, Letrozole, and Fulvestrant in Plasma Samples: A Prerequisite for Personalized Breast Cancer Treatment | MDPI [mdpi.com]

- 25. scielo.br [scielo.br]

Toxicology Profile of New Selective Estrogen Receptor Modulators (SERMs): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-selective estrogen receptor (ER) agonist or antagonist activity. This dual functionality allows them to be developed for a range of indications, including the treatment and prevention of osteoporosis and hormone receptor-positive breast cancer. While first-generation SERMs like tamoxifen and raloxifene have been clinically impactful, their use is associated with certain toxicities, such as an increased risk of venous thromboembolism and, for tamoxifen, endometrial cancer.[1] This has spurred the development of a new generation of SERMs and Selective Estrogen Receptor Degraders (SERDs) with potentially improved efficacy and safety profiles. This guide provides a comprehensive overview of the toxicology profiles of these novel agents, focusing on preclinical and clinical safety data, experimental methodologies, and associated signaling pathways.

Toxicology Data Summary

The following tables summarize the available toxicological and safety data for a selection of new SERMs and SERDs. It is important to note that comprehensive preclinical toxicology data, such as LD50 and NOAEL values, are not always publicly available for the newest compounds, with information often being more qualitative or focused on clinical adverse events.

Preclinical Toxicology Data

| Compound | Species | Key Findings | Reference |

| Ospemifene | Rat | Reversibly altered estrous cycle, inhibited implantation. Embryotoxic and adversely affected parturition.[2][3] | [2][3] |

| Rabbit | Decreased number of live fetuses and increased post-implantation losses.[3] | [3] | |

| Rodents | Tumorigenic at or below comparable human exposure levels, though most tumors were considered not relevant to humans.[4] | [4] | |

| Bazedoxifene | Rat | Body weight reduction, kidney mineralization in males (considered a species-specific ER-mediated effect).[5] Ovarian effects (weight increase, cystic follicles) due to suppression of estrogen's negative feedback.[6] | [5][6] |

| Rabbit | Maternal toxicity, increased abortion, and fetal survival reduction. NOAELs were at or below the lowest administered dose.[5] | [5] | |

| Mouse, Rat, Dog, Monkey | Well-absorbed with bioavailability limited by first-pass metabolism. Negative in safety pharmacology studies.[5][6] | [5][6] | |

| Lasofoxifene | Rat | Reversibly altered estrous cycle and inhibited implantation.[7] | [7] |

| General | Preclinical toxicology studies did not identify significant safety issues for its intended use in postmenopausal women.[8] | [8] | |

| Arzoxifene | Rat | Potent estrogen antagonist in mammary and uterine tissue. Devoid of the uterotrophic effects seen with tamoxifen.[9] | [9] |

| Amcenestrant | Preclinical Models | Potential risk for phototoxicity.[10] | [10] |

| Vepdegestrant (ARV-471) | Preclinical Models | Well-tolerated in nonclinical toxicology studies, supporting clinical development.[1] | [1] |

| Giredestrant | Preclinical Species | Excellent in vitro and in vivo safety profiles with low drug-drug interaction liability.[11] | [11] |

| Rintodestrant | Preclinical Models | Potent and selective ER antagonist and downregulator.[7] | [7] |

Clinical Safety and Adverse Events

| Compound | Most Common Adverse Events (>10% incidence) | Serious Adverse Events | Reference |

| Elacestrant | Musculoskeletal pain, nausea, increased cholesterol, increased AST/ALT, increased triglycerides, fatigue, decreased hemoglobin, decreased sodium, increased creatinine, decreased appetite, diarrhea, headache, constipation, abdominal pain, hot flush, dyspepsia.[12] | Pathological fractures, gastroesophageal reflux disease, hypokalemia, lymphedema, dehydration.[13] | [12][13] |

| Camizestrant | Visual effects, sinus bradycardia, fatigue, nausea.[6] | Generally well-tolerated with no new safety signals identified in Phase II trials.[14] | [6][14] |

| Giredestrant | Generally well-tolerated. Dose-dependent asymptomatic bradycardia observed, but no clinically significant cardiac-related outcomes.[15] | Low incidence of Grade 3/4 adverse events.[15] | [15] |

| Amcenestrant | Hot flush, constipation, arthralgia, decreased appetite, vomiting, diarrhea, nausea, fatigue.[16] | Favorable safety profile with no Grade 3 or higher treatment-related adverse events reported in a Phase 1 study.[16] | [16] |

| Vepdegestrant (ARV-471) | Generally well-tolerated with no dose-limiting toxicities reported in a Phase 1/2 study.[17] | Favorable safety profile.[18] | [17][18] |

| Ospemifene | Hot flush, urinary tract infection, headache, nasopharyngitis, muscle spasms.[19] | Serious AEs were infrequent and most were not considered treatment-related.[19] | [19] |

| Lasofoxifene | Hot flush, muscle spasms, vaginal discharge.[20] | Increased risk of venous thromboembolic events.[20] | [20] |

| Arzoxifene | Hot flushes, nausea, cutaneous side effects, neuromotor toxicity, weight gain, breast pain, back pain, dyspnea.[21] | Venous thromboembolic events, endometrial polyps.[11][22] | [11][21][22] |

| Bazedoxifene | Abdominal pain, nausea, muscle spasms, light-headedness. | Potential for cardiovascular events. |

Experimental Protocols

Detailed experimental protocols for toxicological assessment are critical for the evaluation of new SERMs. The following sections outline the methodologies for key assays.

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of a compound by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.[23]

Methodology:

-

Strain Selection: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used, each sensitive to different types of mutagens (e.g., frameshift vs. base-pair substitution).[24]

-

Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[25]

-

Exposure: A top agar containing a minimal amount of histidine (to allow for a few cell divisions) is prepared. The bacterial strain, the test compound at various concentrations, and either the S9 mix or a buffer are added to the molten top agar.[20]

-

Plating and Incubation: The mixture is poured onto minimal glucose agar plates and incubated at 37°C for 48-72 hours.[24]

-

Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic potential.[25]

In Vivo Uterotrophic Assay in Rodents

Objective: To screen for the in vivo estrogenic or anti-estrogenic activity of a compound by measuring its effect on uterine weight in immature or ovariectomized female rodents.[4]

Methodology:

-

Animal Model: Immature female rats (around 21 days old) or adult ovariectomized rats are used as they have low endogenous estrogen levels, making their uteri sensitive to exogenous estrogenic compounds.[10]

-

Dosing: The test compound is administered daily for three consecutive days via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (treated with a known estrogen like ethinyl estradiol) are included.[19]

-

Necropsy and Uterine Weight Measurement: Approximately 24 hours after the last dose, the animals are euthanized, and their uteri are carefully excised and weighed (both wet and blotted weight).[19]

-

Evaluation: A statistically significant increase in uterine weight in the treated groups compared to the vehicle control group indicates estrogenic activity. To test for anti-estrogenic activity, the compound is co-administered with a known estrogen, and a significant reduction in the expected uterine weight increase is evaluated.[10]

Estrogen Receptor (ER) Binding Affinity Assay

Objective: To determine the relative binding affinity of a compound to the estrogen receptor (ERα and ERβ) compared to a reference ligand, typically 17β-estradiol.[13]

Methodology:

-

Receptor Preparation: A cytosol fraction containing estrogen receptors is prepared from the uteri of immature or ovariectomized rats.[26]

-

Competitive Binding: A constant concentration of radiolabeled 17β-estradiol ([³H]-E2) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.[5]

-

Separation of Bound and Free Ligand: After incubation, the bound and free radioligand are separated. This can be achieved using methods like hydroxylapatite (HAP) precipitation or dextran-coated charcoal.[2]

-

Quantification: The amount of bound radioligand is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. The relative binding affinity (RBA) is then calculated by comparing the IC50 of the test compound to the IC50 of a reference compound (e.g., unlabeled 17β-estradiol).[2]

Rodent Carcinogenicity Study

Objective: To assess the carcinogenic potential of a compound when administered to rodents for a significant portion of their lifespan.

Methodology:

-

Animal Model and Dosing: Typically conducted in two rodent species (rats and mice). The compound is administered daily, usually mixed in the diet, for up to two years. Dose levels are selected based on the maximum tolerated dose (MTD) determined in shorter-term toxicity studies.[15]

-

In-life Observations: Animals are monitored regularly for clinical signs of toxicity, palpable masses, and changes in body weight and food consumption.

-

Pathology: At the end of the study, a complete necropsy is performed on all animals. A comprehensive set of tissues is collected and examined microscopically by a pathologist for the presence of neoplastic and non-neoplastic lesions.[15]

-

Evaluation: The incidence of tumors in the treated groups is compared to the control group. Statistical analysis is performed to determine if there is a significant increase in the incidence of any tumor type. The relevance of any tumor findings to human risk is then assessed.[27]

Signaling Pathways and Experimental Workflows

The tissue-selective effects of SERMs are a result of their complex interactions with estrogen receptors and the subsequent recruitment of co-activator and co-repressor proteins, leading to differential gene expression.

SERM Signaling Pathways

This diagram illustrates the two main pathways of SERM action: the classical ERE-dependent pathway and the non-ERE-dependent (e.g., AP-1 tethering) pathway. The specific conformation induced by the SERM upon binding to the ER determines the recruitment of either co-activators or co-repressors, leading to tissue-specific gene activation or repression.[12]

Experimental Workflow for Preclinical Toxicology Assessment

This workflow outlines a typical tiered approach to the preclinical safety evaluation of a new SERM. Initial in vitro assays assess receptor binding, cellular effects, and mutagenicity. Promising candidates then move to in vivo studies in animal models to evaluate organ-specific toxicity, estrogenic/anti-estrogenic activity, and long-term effects such as carcinogenicity. The culmination of this data informs the overall risk assessment and the decision to proceed to human clinical trials.

Conclusion

The development of new SERMs and SERDs holds significant promise for improving the treatment of osteoporosis and hormone receptor-positive breast cancer. A thorough understanding of their toxicological profiles is paramount for ensuring patient safety and successful clinical translation. While comprehensive preclinical data for the newest agents can be limited in the public domain, the available clinical safety information provides valuable insights into their tolerability. The experimental protocols and signaling pathway diagrams presented in this guide offer a foundational framework for researchers and drug development professionals engaged in the evaluation and advancement of this important class of therapeutic agents. As more data becomes available, a clearer picture of the risk-benefit profile of each new SERM will emerge, further guiding their clinical application.

References

- 1. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epa.gov [epa.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Reproductive toxicity assessment of lasofoxifene, a selective estrogen receptor modulator (SERM), in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lasofoxifene for the prevention and treatment of postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 10. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 12. researchgate.net [researchgate.net]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Redbook 2000: IV.C.6. Carcinogenicity Studies with Rodents | FDA [fda.gov]

- 16. Arzoxifene for prevention of fractures and invasive breast cancer in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. Safety and pharmacokinetics of vepdegestrant in Japanese patients with ER+ advanced breast cancer: a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. oecd.org [oecd.org]

- 20. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. Arzoxifene: the evidence for its development in the management of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. microbiologyinfo.com [microbiologyinfo.com]

- 24. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 25. xenometrix.ch [xenometrix.ch]

- 26. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 27. database.ich.org [database.ich.org]

An In-depth Technical Guide on Early-Stage Research of a Novel Estrogen Receptor Modulator: Giredestrant (GDC-9545)

Introduction

While specific information on a compound designated "Estrogen Receptor Modulator 8" is not publicly available, this guide will focus on a representative early-stage, orally bioavailable selective estrogen receptor degrader (SERD), Giredestrant (also known as GDC-9545). Giredestrant is currently under investigation for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] This document will provide a technical overview of its mechanism of action, preclinical data, and early clinical findings, structured for researchers, scientists, and drug development professionals.

Mechanism of Action

Giredestrant is a potent, nonsteroidal compound that functions as both a selective estrogen receptor (ER) antagonist and degrader.[1][3] It competitively binds to the ligand-binding domain of both wild-type and mutant estrogen receptors with nanomolar potency.[1][2] This binding induces a conformational change in the receptor, leading to its proteasome-mediated degradation.[1][2][4] The subsequent reduction in ER protein levels inhibits ER-mediated signaling pathways that are crucial for tumor growth in ER+ breast cancer.[1][4] This degradation mechanism is a key differentiator from selective estrogen receptor modulators (SERMs) and may address resistance observed in tumors with ESR1 mutations.[1]

Mechanism of Action of Giredestrant.

Quantitative Data from Preclinical and Clinical Studies

Preclinical Activity

Giredestrant has demonstrated potent activity in preclinical models, showing superior ER degradation and anti-proliferation capabilities compared to fulvestrant in both wild-type and ESR1-mutant cell lines.[5]

| Cell Line | ER Status | Parameter | Giredestrant | Reference |

| MCF-7 | Wild-type | ER Antagonist IC50 | 0.05 nM | [5] |

| MCF-7 | Wild-type | ERα Degradation | Efficient | [5] |

| MCF-7 | ESR1-Y537S Mutant | ERα Degradation | Superior to fulvestrant | [5] |

| Multiple ER+ Breast Cancer Cell Lines | Wild-type & Mutant | Anti-proliferation | More potent than fulvestrant & tamoxifen | [5][6] |

Table 1: Preclinical in vitro activity of Giredestrant.

In vivo studies using patient-derived xenograft (PDX) models have shown that giredestrant, at low doses, induces tumor regression both as a single agent and in combination with a CDK4/6 inhibitor. This effect was observed in both wild-type ERα and ESR1Y537S mutant tumor models.[3][7]

| Model | Treatment | Outcome | Reference |

| Wild-type ERα PDX | Single agent | Tumor regression | [3][7] |

| ESR1Y537S mutant PDX | Single agent | Tumor regression | [3][7] |

| Wild-type ERα PDX | + CDK4/6 inhibitor | Tumor regression | [3][7] |

| ESR1Y537S mutant PDX | + CDK4/6 inhibitor | Tumor regression | [3][7] |

Table 2: Preclinical in vivo activity of Giredestrant in PDX models.

Clinical Efficacy

Early-stage clinical trials have provided encouraging data on the anti-tumor activity of giredestrant. The Phase II coopERA trial compared giredestrant to anastrozole in postmenopausal women with ER+/HER2- early breast cancer. The primary endpoint was the reduction in the proliferation marker Ki67.[8][9][10]

| Parameter | Giredestrant | Anastrozole | P-value | Reference |

| Geometric Mean Relative Ki67 Reduction (at 2 weeks) | -80% (95% CI: -85% to -72%) | -67% (95% CI: -75% to -56%) | 0.0222 | [8][11] |

| Complete Cell Cycle Arrest (Ki67 ≤ 2.7%) | 25.0% (11/44) | 5.1% (2/39) | - | [8][11] |

| Mean Relative Ki67 Reduction (Baseline Ki67 ≥ 20%) | -83% | -71% | - | [8][9] |

| Mean Relative Ki67 Reduction (Baseline Ki67 < 20%) | -65% | -24% | - | [8][9] |

Table 3: Key efficacy data from the Phase II coopERA trial.

The Phase II acelERA trial evaluated giredestrant versus physician's choice of endocrine therapy in patients with previously treated ER+/HER2- advanced breast cancer.

| Parameter | Giredestrant | Physician's Choice of Endocrine Therapy | Hazard Ratio (95% CI) | Reference |

| Median Progression-Free Survival (Overall) | 5.6 months | 5.4 months | 0.81 (0.60–1.10) | [12][13] |

| Median Progression-Free Survival (ESR1-mutated) | 5.3 months | 3.5 months | 0.60 (0.35–1.03) | [12] |

Table 4: Progression-free survival data from the Phase II acelERA trial.

Experimental Protocols

Cell Proliferation Assay

The anti-proliferative activity of giredestrant in breast cancer cell lines is typically assessed using a colorimetric assay such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

-

Cell Seeding: ER+ breast cancer cells (e.g., MCF-7) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of giredestrant, a reference compound (e.g., fulvestrant), and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a period of 3 to 5 days to allow for cell proliferation.

-

Viability Assessment: A reagent (e.g., MTT or CellTiter-Glo®) is added to each well, and the plates are incubated according to the manufacturer's instructions.

-

Data Acquisition: The absorbance or luminescence is measured using a plate reader.

-

Data Analysis: The results are normalized to the vehicle control, and IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated using non-linear regression analysis.

Ki67 Expression Analysis in Clinical Trials

The reduction in the Ki67 proliferation marker is a key pharmacodynamic endpoint in early breast cancer trials.

-

Biopsy Collection: Core biopsies of the tumor are collected at baseline and after a specified treatment period (e.g., 2 weeks).

-

Tissue Processing: The biopsy samples are fixed in formalin and embedded in paraffin (FFPE).

-

Immunohistochemistry (IHC): FFPE tissue sections are stained with a primary antibody specific for the Ki67 protein. A secondary antibody conjugated to an enzyme is then applied, followed by a chromogenic substrate to visualize the Ki67-positive cells.

-

Scoring: The percentage of tumor cells with positive nuclear staining for Ki67 is determined by a pathologist. At least 500 tumor cells are counted to ensure a representative score.

-

Data Analysis: The change in Ki67 percentage from baseline to the on-treatment biopsy is calculated for each patient.

Workflow of the coopERA Phase II Clinical Trial.

Safety and Tolerability

Across clinical trials, giredestrant has been generally well-tolerated.[1][14] Common adverse events are consistent with other endocrine therapies and include fatigue, arthralgia, nausea, and hot flashes.[1][15] Dose-dependent asymptomatic bradycardia has been observed, but without clinically significant cardiac-related outcomes at the 30 mg dose selected for pivotal trials.[1][14]

Conclusion

Giredestrant is a promising, orally bioavailable selective estrogen receptor degrader with a distinct mechanism of action that includes potent ER antagonism and degradation. Preclinical data have demonstrated its superior activity over older agents, particularly in the context of ESR1 mutations. Early-stage clinical trials have shown encouraging anti-proliferative effects and a manageable safety profile. Ongoing and future studies will further elucidate the therapeutic potential of giredestrant in various stages of ER+ breast cancer.

References

- 1. Giredestrant - Wikipedia [en.wikipedia.org]

- 2. Giredestrant - NCI [dctd.cancer.gov]

- 3. GDC-9545 (Giredestrant): A Potent and Orally Bioavailable Selective Estrogen Receptor Antagonist and Degrader with an Exceptional Preclinical Profile for ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is Giredestrant used for? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. onclive.com [onclive.com]

- 9. Large Declines in Ki67 Index Seen With Oral Selective Estrogen Receptor Degrader - The ASCO Post [ascopost.com]

- 10. contemporaryobgyn.net [contemporaryobgyn.net]

- 11. targetedonc.com [targetedonc.com]

- 12. Giredestrant in Previously Treated Patients With ER-Positive, HER2-Negative Advanced Breast Cancer - The ASCO Post [ascopost.com]

- 13. onclive.com [onclive.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. ascopubs.org [ascopubs.org]

Methodological & Application

In Vitro Assays for Estrogen Receptor Modulators: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for a suite of in vitro assays designed to characterize the activity of estrogen receptor (ER) modulators. These assays are crucial tools in drug discovery and development for identifying and characterizing compounds that can selectively modulate the activity of ERα and ERβ. The protocols provided herein cover methods to assess ligand binding, transcriptional activation, co-regulator recruitment, and effects on cell proliferation.

Introduction to Estrogen Receptors and Modulators

Estrogen receptors (ERs) are a group of proteins found inside cells that are activated by the hormone estrogen. They are members of the nuclear receptor superfamily and act as ligand-activated transcription factors. The two major subtypes are ERα and ERβ, which are encoded by different genes and exhibit distinct tissue distributions and transcriptional activities. ERs play critical roles in a variety of physiological processes, including reproductive, cardiovascular, and skeletal health. Dysregulation of ER signaling is implicated in numerous diseases, most notably breast cancer.

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that bind to estrogen receptors and can exhibit either estrogenic (agonist) or anti-estrogenic (antagonist) effects depending on the specific tissue and the context of the cellular environment. This tissue-selective activity makes them valuable therapeutic agents for conditions such as breast cancer and osteoporosis.

The following in vitro assays are essential for the preclinical evaluation of potential ER modulators, providing quantitative data on their potency and efficacy.

Data Presentation: Comparative Activity of ER Modulators

The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for a selection of known estrogen receptor modulators across various in vitro assays. These values are indicative of the potency of the compounds.

Table 1: Competitive Binding Affinity (IC50, nM) for Estrogen Receptors

| Compound | ERα IC50 (nM) | ERβ IC50 (nM) | Reference |

| 17β-Estradiol | 0.2-1.0 | 0.5-2.0 | |

| 17α-Ethinylestradiol | ~1.5 | ~1.5 | |

| Diethylstilbestrol (DES) | 0.1-0.5 | 0.2-0.8 | |

| Tamoxifen | 8 ± 4 | - | [1] |

| 4-Hydroxytamoxifen | 0.032 ± 0.010 | - | [2] |

| Raloxifene | 13.7 ± 0.3 | 15.7 ± 0.7 | [3] |

| Idoxifene | 6.5 ± 0.6 | - | [3] |

| Bisphenol A | ~2000 | ~2000 | |

| Genistein | ~500 | ~30 | [4] |

Table 2: Transcriptional Activation in Reporter Gene Assays (EC50, nM)

| Compound | Cell Line | ER Subtype | EC50 (nM) | Reference |

| 17β-Estradiol | HEK293 | ERα | ~0.01 | [5] |

| 17α-Ethinylestradiol | HEK293 | ERα | ~0.012 | [5] |

| Diethylstilbestrol | HEK293 | ERα | ~0.012 | [5] |

| Bisphenol A | HEK293 | ERα | 460 | [5] |

| Genistein | - | ERα | ~100 | [6] |

| Daidzein | HEK293 | ERα | 470 | [5] |

| Coumestrol | HEK293 | ERα | 18 | [5] |

Table 3: Coactivator Recruitment in FRET Assays (EC50/IC50, nM)

| Compound | Assay Type | ER Subtype | EC50/IC50 (nM) | Reference |

| 17β-Estradiol | Recruitment (EC50) | ERα | 0.88 ± 0.05 | [4] |

| 17β-Estradiol | Recruitment (EC50) | ERβ | 0.76 ± 0.04 | [4] |

| 4-Hydroxytamoxifen | Inhibition (IC50) | ERα | - | |

| Raloxifene | Inhibition (IC50) | ERα | - | |

| SRC1 Peptide | Inhibition (IC50) | ERα | ~720 | [7] |

| Pyrimidine CBI | Inhibition (IC50) | ERα | 29,000 | [7] |

Table 4: Cell Proliferation in E-SCREEN Assay (EC50/IC50, µM)

| Compound | Cell Line | Effect | EC50/IC50 (µM) | Reference |

| 17β-Estradiol | MCF-7 | Proliferation | ~0.0001 | [8] |

| Tamoxifen | MCF-7 | Inhibition | 20.5 ± 4.0 | [3] |

| 4-Hydroxytamoxifen | T47D | Inhibition | - | |

| Raloxifene | MCF-7 | Inhibition | 13.7 ± 0.3 | [3] |

| Idoxifene | MCF-7 | Inhibition | 6.5 ± 0.6 | [3] |

| Ospemifene | MCF-7 | Inhibition | ~15 | [3] |

| Toremifene | MCF-7 | Inhibition | 18.9 ± 4.1 | [3] |

Signaling Pathways and Experimental Workflows

Estrogen Receptor Signaling Pathway

Estrogen receptors mediate their effects through both genomic and non-genomic pathways. The classical genomic pathway involves the binding of estrogen to the ER, leading to receptor dimerization, translocation to the nucleus, and binding to estrogen response elements (EREs) on the DNA to regulate gene transcription. The non-genomic pathway involves membrane-associated ERs that can rapidly activate various intracellular signaling cascades.

References

- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 2. researchgate.net [researchgate.net]

- 3. The Effect of Selective Estrogen Receptor Modulators (SERMs) on the Tamoxifen Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploration of Dimensions of Estrogen Potency: PARSING LIGAND BINDING AND COACTIVATOR BINDING AFFINITIES - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Gene Expression Biomarker Identifies Chemical Modulators of the Estrogen Receptor α (ERα) in a MCF-7 Microarray Compendium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Set of Time-Resolved Fluorescence Resonance Energy Transfer Assays for the Discovery of Inhibitors of Estrogen Receptor-Coactivator Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Critical parameters in the MCF-7 cell proliferation bioassay (E-Screen) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Screening of Estrogen Receptor Modulators

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for commonly employed cell-based assays in the screening and characterization of estrogen receptor (ER) modulators. The methodologies outlined are essential for identifying and evaluating the efficacy and potency of compounds targeting ERα and ERβ, crucial in drug discovery for hormonal cancers, osteoporosis, and other estrogen-related conditions.

Introduction to Estrogen Receptors and Screening Assays

Estrogen receptors, primarily ERα and ERβ, are ligand-activated transcription factors that play a pivotal role in numerous physiological processes.[1][2] Their dysregulation is implicated in various diseases, making them key therapeutic targets. Cell-based assays are indispensable tools for identifying compounds that can modulate ER activity. These assays can be broadly categorized into:

-

Reporter Gene Assays: To measure the transcriptional activity of ERs.

-

Cell Proliferation Assays: To assess the impact of ER modulation on cell growth, particularly in hormone-dependent cancer cell lines.

-

Protein-Protein Interaction Assays: To investigate the binding of ERs with co-regulator proteins, a critical step in their signaling cascade.

This document provides detailed protocols for key assays in each category, along with quantitative data for known ER modulators to facilitate comparison and validation of screening results.

Estrogen Receptor Signaling Pathways

The biological effects of estrogens are mediated through two main pathways: the classical genomic pathway and the non-genomic pathway. Understanding these pathways is crucial for interpreting the results of cell-based screening assays.

Classical (Genomic) Estrogen Receptor Signaling Pathway

In the classical pathway, estrogen binds to ERs in the cytoplasm or nucleus.[3] Upon ligand binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, and dimerizes.[3] The ER dimer then translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter region of target genes, thereby modulating their transcription.[3] This process involves the recruitment of co-activator or co-repressor proteins, which ultimately leads to the physiological effects of estrogen.[4]

Classical ER Signaling Pathway

Non-Genomic Estrogen Receptor Signaling Pathway

The non-genomic pathway involves ERs located at the cell membrane or in the cytoplasm.[3] Ligand binding to these receptors initiates rapid signaling cascades, such as the activation of mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, which can indirectly influence gene expression and cellular function.[3]

References

- 1. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indigo Biosciences Human Estrogen Receptor alpha (ERa, NR3A1) All-inclusive | Fisher Scientific [fishersci.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Estrogen receptor β: an overview and update - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Investigating ERM-8 in MCF-7 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a comprehensive set of protocols for the initial characterization of a hypothetical novel protein, "ERM-8" (Ets-Related Molecule-8), in the context of the human breast cancer cell line, MCF-7. The Ezrin-Radixin-Moesin (ERM) family of proteins are crucial linkers between the plasma membrane and the actin cytoskeleton, involved in various cellular processes including cell adhesion, migration, and signal transduction. Dysregulation of ERM proteins has been implicated in cancer progression and metastasis.[1] This application note outlines key experiments to determine the expression, subcellular localization, potential protein-protein interactions, and the functional role of ERM-8 in MCF-7 cells, a widely used model for estrogen receptor-positive breast cancer.[2][3]

I. Analysis of ERM-8 Expression by Western Blotting

Principle:

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It involves separating proteins by size using gel electrophoresis, transferring them to a solid support such as a nitrocellulose or PVDF membrane, and then probing the membrane with an antibody specific to the target protein.

Protocol: Western Blotting for ERM-8 in MCF-7 Cells[1][3][4]

Materials and Reagents:

-

MCF-7 whole cell lysate[3]

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Running Buffer (Tris/Glycine/SDS)[5]

-

Transfer Buffer (Tris/Glycine/Methanol)[5]

-

PVDF or Nitrocellulose membrane

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)

-

Primary antibody against ERM-8 (hypothetical)

-

Secondary antibody (e.g., HRP-conjugated anti-rabbit or anti-mouse IgG)

-

Chemiluminescent substrate

-

TBS-T (Tris-Buffered Saline with 0.1% Tween-20)[5]

Procedure:

-

Cell Lysis:

-

Culture MCF-7 cells to 80-90% confluency.

-

Wash cells with ice-cold PBS.

-

Lyse the cells with RIPA buffer containing protease inhibitors on ice for 30 minutes.[6]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysate using a BCA protein assay.

-

-

Sample Preparation:

-

Mix an equal volume of cell lysate with 2X Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

-

SDS-PAGE:

-

Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane at 100V for 1-2 hours at 4°C.

-

-

Blocking:

-

Block the membrane with 5% non-fat dry milk in TBS-T for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody against ERM-8 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBS-T for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBS-T for 10 minutes each.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

-

Visualize the protein bands using an imaging system.

-

Data Presentation:

Hypothetical results of a western blot analysis for ERM-8 expression in MCF-7 cells compared to a control cell line (e.g., HEK293) could be summarized as follows:

| Cell Line | ERM-8 Expression (Relative Densitometry Units) | β-actin (Loading Control) |

| MCF-7 | 1.5 ± 0.2 | 1.0 |

| HEK293 | 0.3 ± 0.05 | 1.0 |

Data are represented as mean ± SD from three independent experiments.

Experimental Workflow: Western Blotting

References

- 1. researchgate.net [researchgate.net]

- 2. A multidrug-resistant MCF-7 human breast cancer cell line which exhibits cross-resistance to antiestrogens and hormone-independent tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. assaygenie.com [assaygenie.com]

- 5. ccrod.cancer.gov [ccrod.cancer.gov]

- 6. Co-Immunoprecipitation (Co-IP) Technical - Profacgen [profacgen.com]

"ERM-8 dose-response curve methodology"

Initial searches for "ERM-8" in the context of a chemical or biological substance have not yielded a specific, publicly documented molecule with this designation.

The term "ERM-8" does not correspond to a recognized compound, drug, inhibitor, or agonist in the scientific literature based on extensive searches. The search results were predominantly related to "Enterprise Risk Management" and a similarly named electronic component, which are not relevant to the user's request for biological application notes.

It is possible that "ERM-8" may be:

-

A non-standard or internal codename for a compound used within a specific research institution that is not publicly available.

-

A typographical error in the user's request.

-

A misunderstanding or misremembering of a different chemical name.

Without a clear and accurate identification of "ERM-8," it is not possible to provide the detailed and factual Application Notes, Protocols, quantitative data, and signaling pathway diagrams as requested. Any attempt to generate such content would be speculative and could result in the dissemination of inaccurate information.

We recommend that the user verify the name and context of "ERM-8" and provide a more specific identifier, such as a full chemical name, a CAS number, or a reference to a publication where this substance is mentioned. With more precise information, we can attempt to fulfill the request.

For example, our searches did yield information on related, but distinct, topics that could be potential areas of interest:

-

Erm Methyltransferase Inhibitors: The "Erm" family of enzymes confers antibiotic resistance. Research is ongoing to find inhibitors of these enzymes.

-

ERM Protein Family (Ezrin, Radixin, Moesin): These proteins are involved in linking the cytoskeleton to the plasma membrane and have been implicated in cancer and drug resistance.

-

Interleukin-8 (IL-8) Signaling: IL-8 is a chemokine involved in inflammation and cancer. Research into agonists and antagonists of its receptors (CXCR1/2) is an active area.

If "ERM-8" is related to any of these fields, please provide additional context so we can tailor the information to your needs.

Application Notes and Protocols for the Study of ERM Proteins (Ezrin, Radixin, Moesin)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Ezrin, Radixin, and Moesin (ERM) family of proteins are highly homologous proteins that act as crucial linkers between the plasma membrane and the actin cytoskeleton.[1][2][3] These proteins are involved in a multitude of cellular processes, including the regulation of cell shape, adhesion, migration, and the formation of specialized membrane structures such as microvilli.[1][3][4] ERM proteins are regulated by a conformational change, transitioning from a dormant, closed state in the cytoplasm to an active, open state at the cell membrane. This activation is primarily driven by phosphorylation of a conserved threonine residue in their C-terminal domain and is influenced by signaling pathways such as the Rho GTPase pathway.[1][5][6]

Given their central role in cellular architecture and signaling, ERM proteins are implicated in various physiological and pathological processes, including immune responses and cancer metastasis.[7][8][9] In the immune system, ERM proteins are essential for T-cell activation and the formation of the immunological synapse.[7][8][9][10] Their involvement in linking transmembrane receptors like CD44 and ICAMs to the actin cytoskeleton is critical for these functions.[11][12][13][14][15]

These application notes provide an overview of the experimental design for studying ERM proteins, including detailed protocols for key biochemical and cell-based assays, and a summary of quantitative data from relevant studies.

Key Signaling Pathways Involving ERM Proteins

ERM proteins are key players in integrating signals from the cell surface to the actin cytoskeleton. Two of the most well-characterized signaling pathways involving ERM proteins are the Rho GTPase pathway and the PI3K/Akt pathway.

ERM Protein Activation by Rho GTPase Signaling:

The Rho family of small GTPases, particularly RhoA, are central regulators of the actin cytoskeleton and play a critical role in activating ERM proteins.[1][2][6][16] The activation cascade generally proceeds as follows:

-

Upstream Signal: External stimuli, such as lysophosphatidic acid (LPA), activate G protein-coupled receptors (GPCRs), leading to the activation of RhoA.

-

RhoA Activation: Activated RhoA-GTP stimulates Rho-associated kinase (ROCK).

-

ERM Phosphorylation: ROCK, along with other kinases, phosphorylates a conserved threonine residue in the C-terminal domain of ERM proteins.

-

Conformational Change: This phosphorylation, in conjunction with binding to phosphatidylinositol 4,5-bisphosphate (PIP2) at the plasma membrane, disrupts the intramolecular association between the N-terminal and C-terminal domains of ERM proteins, leading to their "open" and active conformation.

-

Downstream Effects: Activated ERM proteins then link transmembrane proteins to the underlying actin cytoskeleton, promoting the formation of structures like microvilli and stress fibers, and influencing cell adhesion and migration.

Caption: ERM protein activation via the Rho GTPase signaling pathway.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the function of ERM proteins.

Table 1: Effect of ERM Protein Knockdown on Cell Migration and Spreading

| Cell Line | Target ERM Protein | Method of Knockdown | Assay | Result | Reference |

| A549-Epac1 | Ezrin | siRNA | Cell Spreading on Fibronectin | Significant decrease in Rap-induced cell spreading | [17] |

| A549-Epac1 | Radixin | siRNA | Cell Spreading on Fibronectin | No significant effect on Rap-induced cell spreading | [17] |

| A549-Epac1 | Moesin | siRNA | Cell Spreading on Fibronectin | No significant effect on Rap-induced cell spreading | [17] |

Table 2: Quantification of ERM Protein Phosphorylation

| Cell Line | Treatment | Method of Quantification | Fold Change in Phosphorylation | Reference |

| BxPC-3 | PDPN siRNA | Western Blot Densitometry | Decrease | [18] |

| BxPC-3 | SRC siRNA | Western Blot Densitometry | Decrease | [18] |

Experimental Protocols

1. Western Blot Analysis of ERM Protein Phosphorylation

This protocol is designed to detect the phosphorylation status of ERM proteins, a key indicator of their activation.

Materials:

-

Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

-

SDS-PAGE: Acrylamide gels, running buffer, and loading buffer.

-

Transfer: PVDF membrane, transfer buffer, and transfer apparatus.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Rabbit anti-phospho-ERM (specific for the conserved phosphorylated threonine).

-

Mouse anti-pan-ERM (to detect total ERM protein levels).

-

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG.

-

HRP-conjugated anti-mouse IgG.

-

-

Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

Protocol:

-

Cell Lysis: a. Culture cells to the desired confluency and treat as required. b. Wash cells with ice-cold PBS. c. Lyse cells in ice-cold lysis buffer on ice for 30 minutes. d. Scrape the cells and collect the lysate. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Collect the supernatant and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: a. Mix 20-30 µg of protein lysate with Laemmli sample buffer and boil for 5 minutes. b. Load samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom. c. Transfer the proteins to a PVDF membrane at 100V for 1 hour.

-

Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-phospho-ERM, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with the HRP-conjugated secondary antibody (diluted 1:5000 in 5% BSA/TBST) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

-

Detection: a. Incubate the membrane with ECL substrate according to the manufacturer's instructions. b. Visualize the bands using a chemiluminescence imaging system.

-

Stripping and Reprobing (for total ERM): a. (Optional) The membrane can be stripped and reprobed with the anti-pan-ERM antibody to normalize for total protein levels.

2. Immunoprecipitation of ERM Protein Complexes

This protocol is for the isolation of ERM proteins and their interacting partners.

Materials:

-

IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease inhibitors.

-

Primary Antibody: Rabbit anti-Ezrin (or Radixin, or Moesin).

-

Control Antibody: Rabbit IgG.

-

Protein A/G Agarose Beads.

-

Wash Buffer: IP Lysis Buffer.

-

Elution Buffer: 0.1 M Glycine-HCl, pH 2.5.

-

Neutralization Buffer: 1 M Tris-HCl, pH 8.5.

Protocol:

-

Cell Lysate Preparation: Prepare cell lysates as described in the Western Blot protocol, using the IP Lysis Buffer.

-

Pre-clearing the Lysate: a. Add 20 µL of Protein A/G agarose beads to 1 mg of protein lysate. b. Incubate for 1 hour at 4°C with gentle rotation. c. Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

-

Immunoprecipitation: a. Add 2-5 µg of the primary antibody (or control IgG) to the pre-cleared lysate. b. Incubate overnight at 4°C with gentle rotation. c. Add 30 µL of Protein A/G agarose beads and incubate for 2-4 hours at 4°C. d. Centrifuge at 1,000 x g for 1 minute at 4°C to pellet the beads.

-

Washing: a. Discard the supernatant. b. Wash the beads three times with 1 mL of ice-cold Wash Buffer.

-

Elution: a. Add 50 µL of Elution Buffer to the beads and incubate for 5 minutes at room temperature. b. Centrifuge and collect the supernatant containing the immunoprecipitated proteins. c. Neutralize the eluate with 5 µL of Neutralization Buffer.

-

Analysis: The eluted proteins can be analyzed by Western blotting.

3. siRNA-mediated Knockdown of ERM Proteins

This protocol describes the transient knockdown of ERM proteins using small interfering RNA (siRNA).

Materials:

-

siRNA: Validated siRNAs targeting Ezrin, Radixin, or Moesin, and a non-targeting control siRNA.

-

Transfection Reagent: Lipofectamine RNAiMAX or similar.

-

Opti-MEM Reduced Serum Medium.

-

Cell Culture Medium.

Protocol:

-

Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

-

siRNA-Lipid Complex Formation: a. For each well, dilute 50 pmol of siRNA into 250 µL of Opti-MEM. b. In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature.

-

Transfection: a. Add the 500 µL of siRNA-lipid complex to each well. b. Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

-

Validation of Knockdown: a. After the incubation period, harvest the cells. b. Analyze the protein levels of the target ERM protein by Western blotting to confirm knockdown efficiency. c. Proceed with functional assays (e.g., cell migration, adhesion assays).

Experimental Workflow for Studying ERM Protein Function:

Caption: A typical experimental workflow for investigating ERM protein function.

ERM Proteins and IL-8 Signaling:

While direct, high-affinity binding between ERM proteins and IL-8 has not been extensively reported, there is an indirect functional link. IL-8 is a potent chemokine that signals through GPCRs, leading to the activation of downstream pathways, including the MAPK and PI3K/Akt pathways, which can influence cytoskeletal rearrangements.[19][20][21] Given that ERM protein activation is a key event in cytoskeletal dynamics and cell migration, it is plausible that IL-8 signaling could modulate ERM protein function, particularly in inflammatory responses and cancer where IL-8 levels are often elevated.[20] Further research is needed to elucidate the precise molecular connections between the IL-8 signaling cascade and the regulation of ERM protein activity.

References

- 1. Ezrin/radixin/moesin proteins and Rho GTPase signalling in leucocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ezrin/radixin/moesin proteins and Rho GTPase signalling in leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ERM proteins: from cellular architecture to cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Emerging role for ERM proteins in cell adhesion and migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effector-mediated ERM activation locally inhibits RhoA activity to shape the apical cell domain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of ERM (ezrin-radixin-moesin) proteins in T lymphocyte polarization, immune synapse formation and in T cell receptor-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Role of ERM (ezrin-radixin-moesin) proteins in T lymphocyte polarization, immune synapse formation and in T cell receptor-mediated signaling. | Semantic Scholar [semanticscholar.org]

- 9. article.imrpress.com [article.imrpress.com]

- 10. Andres Alcover - Cytoskeleton, immunological synapse and T cell activation: role of Ezrin and Adenomatous polyposis coli - Research - Institut Pasteur [research.pasteur.fr]

- 11. Ezrin/Radixin/Moesin (ERM) Proteins Bind to a Positively Charged Amino Acid Cluster in the Juxta-Membrane Cytoplasmic Domain of CD44, CD43, and ICAM-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rupress.org [rupress.org]

- 13. ERM Proteins at the Crossroad of Leukocyte Polarization, Migration and Intercellular Adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural Basis for CD44 Recognition by ERM Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rupress.org [rupress.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. IL-8 promotes inflammatory mediators and stimulates activation of p38 MAPK/ERK-NF-κB pathway and reduction of JNK in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Recent Advances in Underlying Pathologies Provide Insight into Interleukin-8 Expression-Mediated Inflammation and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Roles of ERK and NF-κB in Interleukin-8 Expression in Response to Heat Shock Protein 22 in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Solubility and Stability of ERM-8 in Culture Media

For Researchers, Scientists, and Drug Development Professionals

Introduction

The solubility and stability of a test compound in cell culture media are critical parameters that directly impact the accuracy and reproducibility of in vitro assays. Poor solubility can lead to an inaccurate estimation of the compound's concentration, while instability can result in the degradation of the compound and the formation of unknown byproducts, both of which can confound experimental results. This document provides a comprehensive overview of the principles and protocols for determining the solubility and stability of the hypothetical small molecule "ERM-8" in various cell culture media. While specific data for "ERM-8" is not publicly available, the methodologies outlined here represent best practices for characterizing any small molecule intended for use in cell-based assays.

General Considerations for Small Molecule Handling

Before proceeding with detailed experimental protocols, it is crucial to consider the "three S's" of small molecule handling: solvent, solubility, and stability.[1]

-

Solvent Selection: The choice of solvent for dissolving a small molecule can significantly impact its behavior in culture media and may have direct effects on the cells.[1] It is imperative to select a solvent that is compatible with the cell type and does not interfere with the assay. Dimethyl sulfoxide (DMSO) is a commonly used solvent due to its ability to dissolve a wide range of compounds. However, the final concentration of DMSO in the culture medium should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced toxicity.

-

Initial Solubility Assessment: A preliminary assessment of a compound's solubility in the chosen solvent and its tendency to precipitate in aqueous solutions is essential.[1] This can prevent issues with the compound "crashing" out of solution when added to the culture medium.[1]

-

Stability: The inherent stability of a compound, including its sensitivity to light, air, and temperature, must be considered.[1] Proper storage and handling are critical to maintain the integrity of the compound.[1]

I. Solubility of ERM-8 in Culture Media